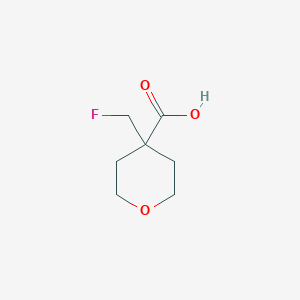

4-(Fluoromethyl)oxane-4-carboxylic acid

Description

Contextual Significance of Fluorine in Organic Molecules for Advanced Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net Due to its small size and high electronegativity, the fluorine atom can profoundly alter a molecule's physicochemical properties. organic-chemistry.org This "fluorine effect" is leveraged to enhance various molecular attributes, including metabolic stability, binding affinity to target proteins, and membrane permeability. organic-chemistry.orgresearchgate.net

Introducing fluorine can block sites of metabolic degradation, as the carbon-fluorine bond is exceptionally strong, thereby prolonging the therapeutic effect of a drug. nih.gov Furthermore, fluorination can modulate the acidity (pKa) of nearby functional groups, which can improve a compound's bioavailability. organic-chemistry.orgnih.gov The trifluoromethyl group (-CF3), a common fluorinated substituent, is particularly noted for conferring increased stability and lipophilicity. chemrxiv.org These predictable and beneficial modifications have led to a significant number of fluorinated compounds in the pharmaceutical and agrochemical markets. researchgate.netnih.gov

| Property | Impact of Fluorine Substitution |

| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking metabolic pathways. organic-chemistry.orgnih.gov |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets. organic-chemistry.org |

| Lipophilicity | Generally increased, which can affect absorption and distribution. nih.govchemrxiv.org |

| pKa | Modulated by the strong electron-withdrawing nature of fluorine, affecting ionization state. organic-chemistry.org |

| Conformation | Can influence molecular shape and preferred binding conformations. nih.gov |

Role of Oxane-Containing Carboxylic Acids as Key Building Blocks in Diverse Chemical Fields

The oxane, or tetrahydropyran (B127337), ring is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds. ijprajournal.com Its inclusion in a molecule can improve properties such as aqueous solubility and metabolic stability. biosynth.com When combined with a carboxylic acid functional group, the resulting oxane-containing carboxylic acids become versatile building blocks in organic synthesis. nih.gov

Carboxylic acids themselves are fundamental starting materials, readily converted into a wide array of other functional groups like esters, amides, and ketones. nih.govachemblock.com The tetrahydropyran-4-carboxylic acid structure, for example, is utilized in the synthesis of compounds targeting neurological receptors and as an important intermediate for other complex heterocyclic systems. ijprajournal.com The stability and well-defined stereochemistry of the oxane ring make these acids valuable components in the construction of larger, biologically active molecules. ijprajournal.combiosynth.com

Research Landscape of 4-(Fluoromethyl)oxane-4-carboxylic acid and its Analogues

The specific compound, 4-(Fluoromethyl)oxane-4-carboxylic acid, also known as 4-(fluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid, emerges at the intersection of these two important chemical motifs. researchgate.net It combines the beneficial properties of the oxane ring with the unique electronic contributions of a fluoromethyl group, making it a building block of significant interest for medicinal chemistry and drug discovery.

4-(Fluoromethyl)oxane-4-carboxylic acid belongs to the structural class of α,α-disubstituted (or quaternary) cyclic carboxylic acids. The key feature is the C4 atom of the oxane ring, which is substituted with both a carboxylic acid and a fluoromethyl group. This geminal disubstitution creates a stereocenter that can be exploited in designing three-dimensional molecular architectures.

While this compound is commercially available, detailed academic publications on its specific synthesis are not prevalent. researchgate.net However, its synthesis can be inferred from established chemical principles and analogous transformations. A plausible synthetic strategy could involve the α-fluorination of a precursor molecule. For instance, one could start with a derivative of tetrahydropyran-4-carboxylic acid, such as its methyl ester. nih.gov General methods for the α-fluorination of carboxylic acid derivatives often proceed through an enolate or silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is then treated with an electrophilic fluorine source like Selectfluor®. researchgate.netnih.gov

An alternative approach could be modeled on the synthesis of the analogous compound, 3-(fluoromethyl)oxetane-3-carboxylic acid. digitellinc.com Such a route would likely involve constructing the quaternary center with appropriate precursors before or during the formation of the oxane ring. The synthesis of the parent tetrahydropyran-4,4-dicarboxylic acid, a potential precursor, is well-documented and involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation. ijprajournal.com Subsequent selective monofluorination would be a key challenge.

The broader class of fluoro-substituted cyclic ethers is a fertile ground for academic and industrial research. The unique combination of a polar ether linkage and a lipophilic fluorinated substituent gives rise to novel properties that are being explored in various fields.

One significant area is in the development of new pharmaceuticals. The introduction of fluorinated cyclic ether fragments into drug candidates is a strategy to fine-tune their pharmacokinetic profiles. biosynth.com For example, fluorinated oxetanes, close relatives of oxanes, have been shown to increase water solubility, improve metabolic stability, and lower the lipophilicity of organic molecules. biosynth.com

Beyond medicine, fluoro-substituted ethers are being investigated for applications in materials science. For instance, they are being developed as novel, safer electrolytes and solvents for high-energy-density lithium batteries. The synthesis of fluorinated crown ethers and other macrocycles is also an active area, with potential applications in supramolecular chemistry and selective ion transport. researchgate.net The development of new synthetic methods to access these building blocks, including those bearing trifluoromethyl and fluoromethyl groups, remains a relevant challenge that drives innovation in organic fluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(fluoromethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUGJEHXFKHTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551177-72-0 | |

| Record name | 4-(fluoromethyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 4 Fluoromethyl Oxane 4 Carboxylic Acid

Reaction Pathways of Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that undergoes a variety of transformations. For 4-(fluoromethyl)oxane-4-carboxylic acid, its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon followed by the elimination of a leaving group. khanacademy.org

For a carboxylic acid like 4-(fluoromethyl)oxane-4-carboxylic acid, the hydroxyl group is a poor leaving group. Therefore, direct substitution under neutral or basic conditions is generally not feasible. masterorganicchemistry.com The reaction typically requires activation of the carbonyl group. This can be achieved by protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. Another common strategy involves converting the hydroxyl group into a better leaving group, for instance, by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form an acyl chloride. libretexts.org

Esterification and Amidation Reaction Kinetics and Equilibria

Esterification: The formation of an ester from 4-(fluoromethyl)oxane-4-carboxylic acid, most commonly through a Fischer esterification reaction with an alcohol under acidic catalysis, is an equilibrium-controlled process. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, proton transfer, and subsequent elimination of a water molecule. libretexts.org

The kinetics of such reactions are typically influenced by several factors:

Steric Hindrance: The substitution pattern around the carboxylic acid and the alcohol can affect the rate of reaction.

Electronic Effects: The electron-withdrawing nature of the fluoromethyl group may slightly increase the electrophilicity of the carbonyl carbon, potentially influencing the reaction rate.

Catalyst Concentration: The rate is dependent on the concentration of the acid catalyst.

Temperature: Higher temperatures generally increase the reaction rate but can also affect the equilibrium position.

To favor the formation of the ester product, the equilibrium is often shifted by removing water as it is formed or by using an excess of the alcohol reactant. The reverse reaction, ester hydrolysis, is also catalyzed by acid.

Amidation: The direct reaction of 4-(fluoromethyl)oxane-4-carboxylic acid with an amine to form an amide is generally unfavorable due to an acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org To facilitate this transformation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrafluoride (TiF₄) are often employed. libretexts.orgrsc.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group in situ, allowing the amine to act as a nucleophile in a subsequent acyl substitution step. rsc.org The kinetics would be complex, depending on the mechanism of the specific coupling agent used.

Table 1: Factors Influencing Esterification and Amidation Equilibria

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Excess Reactant | Shifts towards products | Le Châtelier's Principle |

| Removal of Water | Shifts towards products | Le Châtelier's Principle |

| Temperature | Variable | Depends on the enthalpy of reaction (ΔH°) |

| Solvent | Can influence reactant/product solubility and reaction rates | Polarity and protic nature of the solvent can stabilize intermediates and transition states |

Decarboxylation Pathways and Control

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For most aliphatic carboxylic acids, this process requires high temperatures unless a stabilizing feature for the resulting carbanion intermediate is present at the α- or β-position.

In the case of 4-(fluoromethyl)oxane-4-carboxylic acid, the fluoromethyl group is at the α-position. While fluorine is highly electronegative, the direct loss of CO₂ would generate a carbanion on the quaternary carbon of the oxetane (B1205548) ring. The stability of this intermediate is crucial. The inductive effect of the fluoromethyl group could offer some stabilization. However, oxetane rings themselves can be prone to ring-opening under certain conditions, which could present an alternative reaction pathway, especially upon heating. nih.gov

Modern synthetic methods often employ photoredox or transition metal catalysis to achieve decarboxylation under milder conditions, proceeding through a radical mechanism. nih.govresearchgate.net For instance, a carboxylic acid can be converted into an alkyl radical via a single-electron transfer (SET) process, followed by the loss of CO₂. researchgate.net Controlling such a reaction would involve careful selection of the catalyst, light source (for photoredox), and reaction conditions to favor the desired radical pathway over potential ionic side reactions.

Reactivity of the Fluoromethyl Group

The fluoromethyl group (-CH₂F) significantly influences the molecule's properties due to the high electronegativity of fluorine. nih.gov

Mechanisms of Fluorine-Containing Functional Group Transformations

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluoromethyl group generally stable and less reactive than its chloro-, bromo-, or iodomethyl counterparts. mdpi.com Transformations typically require harsh conditions or specific activation.

Potential transformations could involve:

Nucleophilic Substitution: Direct substitution of the fluorine atom is extremely difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion.

Radical Reactions: Under specific conditions, C-F bond activation can occur, often facilitated by transition metals or photoredox catalysis, leading to radical intermediates that can undergo further reactions. rsc.org

Elimination Reactions: If a proton on an adjacent carbon were sufficiently acidic, elimination to form a fluoroalkene could be envisioned, although this is unlikely in the saturated oxetane ring system.

The reactivity is often dictated by the specific reagents and conditions employed, with many transformations proceeding through high-energy intermediates. tcichemicals.com

Influence of Fluorine on Adjacent Stereocenters

While 4-(fluoromethyl)oxane-4-carboxylic acid does not possess an adjacent stereocenter, the influence of the fluoromethyl group can be discussed in a general context. The introduction of fluorine can exert significant stereoelectronic effects on neighboring stereocenters.

Key effects include:

Stereoelectronic Effects: The highly polarized C-F bond can influence the conformation of the molecule through hyperconjugation and dipole-dipole interactions. For example, the gauche effect is a known phenomenon where a gauche conformation is preferred over an anti conformation in systems like 1,2-difluoroethane (B1293797) due to stabilizing hyperconjugative interactions (σC-H → σ*C-F). nih.gov

Inductive Effects: The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and the reactivity of adjacent functional groups.

Steric Profile: Fluorine has a relatively small van der Waals radius (1.47 Å), similar to hydrogen (1.20 Å), meaning it often does not introduce significant steric bulk. researchgate.netnih.gov This allows it to act as a bioisostere for a hydrogen atom while drastically altering electronic properties.

In reactions that might create a new stereocenter adjacent to the fluoromethyl group, these electronic and steric factors could play a crucial role in directing the stereochemical outcome of the reaction.

Oxane Ring Reactivity and Stability

The tetrahydropyran (B127337) ring is generally recognized for its considerable stability, largely due to the minimal angle and torsional strain in its preferred chair conformation, which is analogous to cyclohexane (B81311). The presence of an oxygen atom, however, introduces unique electronic features, including the potential for protonation or coordination to Lewis acids, which can serve to activate the ring. In the case of 4-(Fluoromethyl)oxane-4-carboxylic acid, the C4 position is geminally disubstituted with two electron-withdrawing groups: a fluoromethyl group (-CH₂F) and a carboxylic acid group (-COOH). These substituents are expected to influence the ring's reactivity primarily through inductive effects, potentially decreasing the basicity of the ring oxygen and influencing the stability of any charged intermediates.

The synthesis of the parent compound, tetrahydropyran-4-carboxylic acid, often involves steps that require significant thermal energy (e.g., decarboxylation at 120-130°C) or high-temperature reactions (220-270°C) in the presence of acid catalysts, underscoring the intrinsic thermal and chemical robustness of the oxane skeleton. google.com It is reasonable to infer that 4-(Fluoromethyl)oxane-4-carboxylic acid would exhibit comparable or even enhanced stability due to the electron-withdrawing nature of its substituents, which would likely disfavor the formation of cationic intermediates required for many degradation pathways.

Despite its general stability, the oxane ring can undergo cleavage under specific, often forcing, conditions. Ring-opening reactions typically require activation of the ether oxygen by an acid to facilitate nucleophilic attack at one of the adjacent carbon atoms (C2 or C6).

Acid-Catalyzed Ring-Opening: A well-documented method for the cleavage of simple cyclic ethers like tetrahydropyran involves the use of a strong acid in the presence of a nucleophile. For instance, treatment with a mixture of sulfuric acid and acetic anhydride (B1165640) has been shown to open the tetrahydropyran ring to yield 1,5-diacetoxypentane. researchgate.net

A plausible mechanism for the acid-catalyzed ring-opening of 4-(Fluoromethyl)oxane-4-carboxylic acid, by analogy, would proceed as follows:

Protonation of the Ring Oxygen: The ether oxygen is protonated by a strong acid (H-A), forming a secondary oxonium ion. This is the key activation step, making the ring susceptible to nucleophilic attack by converting the ether oxygen into a good leaving group (an alcohol).

Nucleophilic Attack: A nucleophile (Nu⁻) present in the reaction medium attacks one of the α-carbons (C2 or C6). This proceeds via an Sₙ2 mechanism, leading to the opening of the ring.

Formation of the Acyclic Product: The final product is a 5-substituted pentane (B18724) derivative. In the case of the carboxylic acid on C4, this would result in a functionalized acyclic compound.

The presence of the electron-withdrawing fluoromethyl and carboxylic acid groups at the C4 position would inductively pull electron density away from the ring oxygen. This effect is expected to decrease the oxygen's basicity, making the initial protonation step less favorable compared to unsubstituted tetrahydropyran. Consequently, more forcing acidic conditions may be required to initiate ring-opening.

Ring-Closing Mechanisms: Ring-closing reactions to form the oxane ring, known as intramolecular Williamson ether synthesis, are a common synthetic strategy. This typically involves a 6-exo-tet cyclization of a 5-hydroxypentyl derivative bearing a good leaving group at the C1 position. Given the stability of the oxane ring, the reverse reaction—a ring-opening proceeding through the cleavage of a C-O bond without prior activation—is thermodynamically highly unfavorable.

Like cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents at each carbon can occupy either an axial or an equatorial position. The conformational preference of 4-(Fluoromethyl)oxane-4-carboxylic acid is a critical factor in determining its reactivity, as the spatial orientation of the functional groups can dictate the accessibility of reaction sites.

The C4 carbon of the ring is substituted with both a fluoromethyl and a carboxylic acid group. In a chair conformation, one of these groups must occupy an axial position while the other is equatorial. The conformational equilibrium will favor the chair form where the sterically bulkier group occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.

To predict the dominant conformation, one can consider the relative steric demands (A-values) of the two substituents.

-COOH (Carboxylic acid): The A-value is approximately 1.35-1.45 kcal/mol.

-CH₂F (Fluoromethyl): While a specific A-value for the fluoromethyl group is not readily available in standard tables, it is expected to be larger than that of a methyl group (A-value ~1.74 kcal/mol) due to the C-F bond length and van der Waals radius of fluorine, but smaller than bulkier alkyl groups.

Given the comparable steric bulk, a mixture of two rapidly interconverting chair conformers may exist at room temperature.

| Conformer | -CH₂F Position | -COOH Position | Key Steric Interactions | Relative Stability |

|---|---|---|---|---|

| Conformer A | Equatorial | Axial | 1,3-diaxial interactions between the axial -COOH group and the axial hydrogens at C2 and C6. | Potentially less stable if -CH₂F is sterically bulkier. |

| Conformer B | Axial | Equatorial | 1,3-diaxial interactions between the axial -CH₂F group and the axial hydrogens at C2 and C6. | Potentially more stable if -COOH is sterically bulkier. |

This conformational preference can directly impact reaction selectivity. For instance, in an esterification reaction of the carboxylic acid, the accessibility of the carbonyl group would differ between conformers. An equatorially positioned carboxylic acid would be more sterically accessible to an incoming alcohol than an axially positioned one, which is shielded by the axial hydrogens on the same side of the ring. Therefore, if one conformer is significantly more populated, reactions at the C4 substituents would proceed with a predictable stereochemical bias, dictated by the less hindered trajectory of approach. Similarly, any reaction involving the oxane ring itself, such as a hypothetical hydrogen abstraction at C3 or C5, would be influenced by the orientation of the C4 substituents, which could sterically hinder one face of the ring.

Derivatization and Chemical Transformations of 4 Fluoromethyl Oxane 4 Carboxylic Acid

Ester Formation and Hydrolysis for Synthetic Utility

Esterification of 4-(fluoromethyl)oxane-4-carboxylic acid is a fundamental transformation that allows for the modification of the compound's polarity and its use as a protecting group or an intermediate in further synthetic steps. Both classical chemical methods and modern enzymatic approaches can be employed for this purpose.

Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orglibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in a large excess, or a dehydrating agent is employed to remove the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

For 4-(fluoromethyl)oxane-4-carboxylic acid, Fischer esterification can be used to synthesize a range of alkyl and aryl esters. The choice of alcohol and reaction conditions can be tailored to achieve desired yields.

Table 1: Representative Conditions for Fischer Esterification of 4-(Fluoromethyl)oxane-4-carboxylic acid

| Alcohol (Reactant) | Acid Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Methanol | H₂SO₄ (conc.) | Methanol (excess) | Reflux | Methyl 4-(fluoromethyl)oxane-4-carboxylate |

| Ethanol | p-TsOH | Toluene | Reflux (with Dean-Stark trap) | Ethyl 4-(fluoromethyl)oxane-4-carboxylate |

| Isopropanol | HCl (gas) | Isopropanol (excess) | 60-80 | Isopropyl 4-(fluoromethyl)oxane-4-carboxylate |

This table presents plausible reaction conditions based on general principles of Fischer esterification.

Variants of the Fischer esterification, such as using heterogeneous catalysts like UiO-66-NH₂, have been shown to be effective for the esterification of other fluorinated aromatic carboxylic acids, offering advantages like easier catalyst removal and potentially milder reaction conditions. nih.govresearchgate.net

Enzymatic methods offer a green and highly selective alternative for the synthesis and hydrolysis of esters. Lipases and esterases are commonly used biocatalysts that can operate under mild conditions, often exhibiting high levels of chemo-, regio-, and enantioselectivity. nih.gov This is particularly valuable for fluorinated compounds, where enzymatic kinetic resolution has been successfully used to separate enantiomers of fluorinated arylcarboxylic acids. mdpi.comresearchgate.net

In the case of a racemic mixture of 4-(fluoromethyl)oxane-4-carboxylic acid, a lipase could selectively esterify one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester. Conversely, enzymatic hydrolysis of a racemic ester of 4-(fluoromethyl)oxane-4-carboxylic acid could selectively cleave one enantiomer, yielding an enantioenriched acid and the unreacted ester. mdpi.com

Table 2: Potential Enzymatic Resolutions for 4-(Fluoromethyl)oxane-4-carboxylic acid Derivatives

| Enzyme | Reaction Type | Substrate | Product 1 | Product 2 |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Esterification | (R,S)-4-(Fluoromethyl)oxane-4-carboxylic acid + Ethanol | (R)-Ethyl 4-(fluoromethyl)oxane-4-carboxylate | (S)-4-(Fluoromethyl)oxane-4-carboxylic acid |

This table illustrates hypothetical outcomes based on known selectivities of common lipases in resolving fluorinated carboxylic acids. mdpi.comresearchgate.net

Amide Bond Formation and Peptide Conjugation

The formation of an amide bond is one of the most important reactions in organic chemistry, central to the synthesis of peptides, proteins, and various pharmaceuticals. The carboxylic acid group of 4-(fluoromethyl)oxane-4-carboxylic acid can be readily converted to an amide, enabling its conjugation to amines and its incorporation into peptide structures.

Carbodiimides are widely used coupling agents that facilitate the formation of amide bonds by activating the carboxylic acid group. wikipedia.org Common examples include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.comthermofisher.com

The reaction mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comnih.gov This intermediate can then be attacked by an amine to form the desired amide and a urea byproduct. wikipedia.org However, the O-acylisourea can undergo side reactions, such as rearranging to a stable N-acylurea or reacting with another molecule of carboxylic acid to form an anhydride (B1165640), which can reduce the yield of the desired amide. wikipedia.orgpeptide.com

To suppress these side reactions and minimize the risk of racemization at adjacent chiral centers, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often included. peptide.comnih.gov These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to side reactions, yet still reactive enough to couple with the amine. peptide.commdpi.com

Table 3: Common Reagents for Carbodiimide-Mediated Amide Synthesis

| Carbodiimide | Additive | Common Solvents | Key Features |

|---|---|---|---|

| DCC | HOBt | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Forms insoluble dicyclohexylurea byproduct, easy to remove by filtration. peptide.com |

| DIC | HOBt, OxymaPure | N,N-Dimethylformamide (DMF), DCM | Forms soluble diisopropylurea byproduct, suitable for solid-phase synthesis. peptide.com |

The ability to form amide bonds makes 4-(fluoromethyl)oxane-4-carboxylic acid a suitable building block for incorporation into peptides, creating non-natural peptide analogues with unique properties. The fluoromethyl group can introduce beneficial electronic effects and enhance metabolic stability, while the oxane ring can act as a conformationally constrained scaffold.

In solid-phase peptide synthesis (SPPS), the peptide is assembled sequentially on a solid support (resin). peptide.com To incorporate 4-(fluoromethyl)oxane-4-carboxylic acid, it would be activated using a coupling agent (as described in 4.2.1) and reacted with the free N-terminal amine of the growing peptide chain attached to the resin. This process would be repeated in subsequent cycles to extend the peptide. The choice of protecting groups for other amino acids in the sequence must be compatible with the coupling conditions. nih.gov

For example, in Fmoc-based SPPS, the N-terminus of the resin-bound peptide is deprotected (by removing the Fmoc group with a base like piperidine), and then the carboxylic acid of the incoming Fmoc-protected amino acid, or in this case 4-(fluoromethyl)oxane-4-carboxylic acid, is activated with a reagent system like DIC/OxymaPure and added to form the new peptide bond.

Reduction and Oxidation Reactions of Carboxylic Acid and Fluoromethyl Groups

The reactivity of 4-(fluoromethyl)oxane-4-carboxylic acid towards reduction and oxidation is largely dictated by the individual functional groups. The carboxylic acid can be reduced, while the fluoromethyl group and oxane ring are generally robust.

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-(fluoromethyl)oxan-4-yl)methanol. This transformation requires strong reducing agents, as carboxylic acids are less reactive than esters or ketones. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as BH₃·THF.

More recently, catalytic systems have been developed that offer milder conditions and better functional group tolerance. For instance, a system utilizing ammonia-borane (NH₃BH₃) with a catalytic amount of titanium tetrachloride (TiCl₄) has been shown to effectively reduce a wide range of aromatic and aliphatic carboxylic acids, including those with electron-withdrawing groups like trifluoromethyl, to their corresponding alcohols. acs.org Such a method would be expected to be effective for reducing 4-(fluoromethyl)oxane-4-carboxylic acid without affecting the fluoromethyl group or the oxane ether linkage.

Table 4: Selected Reagents for the Reduction of Carboxylic Acids

| Reducing Agent | Typical Conditions | Product from 4-(Fluoromethyl)oxane-4-carboxylic acid | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0 °C to reflux; 2. Aqueous workup | (4-(Fluoromethyl)oxan-4-yl)methanol | Highly reactive, non-selective, reduces many functional groups. |

| Borane-Tetrahydrofuran (BH₃·THF) | THF, 0 °C to reflux | (4-(Fluoromethyl)oxan-4-yl)methanol | More selective than LiAlH₄; does not reduce esters or amides as readily. |

Conversely, both the fluoromethyl group and the carboxylic acid moiety are highly resistant to chemical oxidation. The carboxylic acid is already in its highest stable carbon oxidation state. The fluoromethyl group is also exceptionally stable due to the high strength of the carbon-fluorine bond. While the hydrolysis of a trifluoromethyl (-CF₃) group to a carboxylic acid (-COOH) is possible, it requires extremely harsh conditions such as fuming sulfuric acid and boric acid, highlighting the inertness of fluoroalkyl groups. nih.gov The oxane ring, being a saturated ether, is also generally resistant to oxidation under standard conditions. Therefore, selective oxidation of other parts of a molecule containing the 4-(fluoromethyl)oxane-4-carboxylic acid scaffold is feasible without affecting this core structure.

Selective Reduction of the Carboxylic Acid to Alcohols or Aldehydes

The selective reduction of the carboxylic acid group in 4-(fluoromethyl)oxane-4-carboxylic acid to the corresponding primary alcohol, 4-(fluoromethyl)oxan-4-yl)methanol, or the aldehyde, 4-(fluoromethyl)oxane-4-carbaldehyde, is a fundamental transformation that provides access to valuable synthetic intermediates. The choice of reducing agent and reaction conditions is critical to achieve the desired product while preserving the integrity of the oxane ring and the fluoromethyl group.

A variety of reducing agents can be employed for the conversion of carboxylic acids to primary alcohols. Common reagents include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂. While highly effective, these reagents are generally non-selective and can also reduce other functional groups. For a molecule like 4-(fluoromethyl)oxane-4-carboxylic acid, milder and more selective methods may be preferable to avoid potential side reactions, such as the cleavage of the oxane ring.

Alternative methods for the selective reduction of carboxylic acids to alcohols involve a two-step process. The carboxylic acid can first be activated by conversion to an ester or an acid chloride, followed by reduction with a milder reducing agent like sodium borohydride (NaBH₄), which typically does not reduce carboxylic acids directly.

The partial reduction of the carboxylic acid to an aldehyde is a more challenging transformation. This can be achieved by first converting the carboxylic acid to a derivative that is more susceptible to controlled reduction, such as a Weinreb amide or an acid chloride, followed by treatment with a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 1: Potential Reagents for the Selective Reduction of 4-(Fluoromethyl)oxane-4-carboxylic acid

| Desired Product | Reagent(s) | Typical Conditions | Potential Considerations |

| Primary Alcohol | 1. BH₃·THF 2. LiAlH₄ | 1. THF, 0 °C to rt 2. THF or Et₂O, 0 °C to rt | High reactivity, may affect other functional groups. |

| Primary Alcohol | 1. SOCl₂ or (COCl)₂ 2. NaBH₄ | 1. Anhydrous solvent 2. Alcohol or THF | Two-step process, avoids overly harsh reducing agents. |

| Aldehyde | 1. SOCl₂ or Weinreb amide formation 2. DIBAL-H | 1. Anhydrous solvent 2. Anhydrous solvent, low temperature (-78 °C) | Requires careful control of stoichiometry and temperature. |

Potential for Oxidation of the Oxane Ring

The oxane ring in 4-(fluoromethyl)oxane-4-carboxylic acid is generally considered to be relatively stable to oxidation. However, under forcing conditions or with specific oxidizing agents, oxidation of the ring can occur, primarily at the carbon atoms adjacent to the ether oxygen (C2 and C6).

Studies on the oxidation of similar tetrahydropyran (B127337) structures have shown that various oxidizing agents can lead to ring-opening or the formation of lactones. For example, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions could potentially lead to the degradation of the oxane ring.

More controlled oxidation might be achievable using reagents that favor the oxidation of C-H bonds adjacent to an ether oxygen. For instance, reagents like N-bromosuccinimide (NBS) with a radical initiator or certain enzymatic systems could potentially introduce a hydroxyl group or a carbonyl group at the C2 or C6 position. However, the presence of the electron-withdrawing fluoromethyl and carboxylic acid groups at the C4 position might influence the reactivity of the ring towards oxidation. It is plausible that these groups could deactivate the ring, making it more resistant to oxidative cleavage compared to unsubstituted tetrahydropyran.

Further Functionalization of the Fluoromethyl Moiety

The fluoromethyl group presents both a challenge and an opportunity for further functionalization due to the high strength of the carbon-fluorine bond.

Exploration of Fluorine Reactivity in C-F Bond Activation (if applicable)

The activation of the C-F bond in the fluoromethyl group is a challenging transformation due to its high bond dissociation energy. Generally, C-F bond activation requires the use of transition metal catalysts, strong Lewis acids, or specific enzymatic systems.

In the context of 4-(fluoromethyl)oxane-4-carboxylic acid, direct C-F bond activation would likely require harsh reaction conditions that could be incompatible with the other functional groups present in the molecule. However, recent advances in catalysis have demonstrated that under specific conditions, C-F bonds can be activated and participate in cross-coupling reactions. For instance, catalytic systems based on nickel, palladium, or copper have been developed for the defluorinative coupling of fluoroalkyl compounds. The applicability of these methods to 4-(fluoromethyl)oxane-4-carboxylic acid would need to be experimentally verified.

Substitution Reactions at the Fluoromethyl Position

Nucleophilic substitution of the fluorine atom in the fluoromethyl group is generally difficult to achieve due to the poor leaving group ability of the fluoride (B91410) ion and the strong C-F bond. Unlike its chloro-, bromo-, or iodo- analogues, the fluoromethyl group is relatively inert to direct displacement by common nucleophiles.

However, it is conceivable that under specific conditions, such as intramolecular reactions or with the use of highly reactive nucleophiles in polar aprotic solvents, substitution could be induced. For example, conversion of the carboxylic acid to a different functional group might allow for an intramolecular cyclization where an internal nucleophile displaces the fluoride ion.

Alternatively, transformation of the fluoromethyl group itself could be a viable strategy. For instance, if the carboxylic acid is first reduced to the corresponding alcohol, the resulting hydroxymethyl group could be further functionalized. While this does not directly involve substitution at the fluoromethyl position, it represents a pathway to modify the functionality at the C4 position of the oxane ring.

Table 2: Summary of Potential Chemical Transformations

| Starting Moiety | Transformation | Potential Product(s) | Key Considerations |

| Carboxylic Acid | Selective Reduction | Primary Alcohol, Aldehyde | Choice of reducing agent is crucial for selectivity. |

| Oxane Ring | Oxidation | Lactones, Ring-opened products | Ring is relatively stable but can be oxidized under harsh conditions. |

| Fluoromethyl Moiety | C-F Bond Activation | Cross-coupled products | Requires specialized catalytic systems. |

| Fluoromethyl Moiety | Nucleophilic Substitution | Substituted methyl products | Difficult to achieve due to the strength of the C-F bond. |

Applications of 4 Fluoromethyl Oxane 4 Carboxylic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chirality plays a pivotal role in the biological activity of molecules, making the synthesis of enantiomerically pure compounds a critical endeavor in drug discovery and development. nih.gov Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are instrumental in achieving this goal. 4-(Fluoromethyl)oxane-4-carboxylic acid, when resolved into its individual enantiomers, serves as an invaluable chiral synthon.

The presence of a quaternary stereocenter, substituted with both a fluoromethyl and a carboxylic acid group, provides a well-defined three-dimensional orientation. This fixed stereochemistry is crucial in the synthesis of complex molecules where precise control over the spatial arrangement of atoms is required for biological activity. Synthetic chemists can leverage the distinct enantiomers of this compound to build intricate molecular frameworks with high stereoselectivity. The oxane ring provides a conformationally restricted core, which can be beneficial in designing molecules that fit into specific protein binding pockets.

The synthesis of chiral fluorinated compounds often involves asymmetric catalysis or the use of chiral auxiliaries. rsc.orgrsc.org In the case of 4-(fluoromethyl)oxane-4-carboxylic acid, its preparation in an enantiomerically pure form allows for its direct use in the synthesis of target molecules without the need for subsequent chiral separations, which can be costly and inefficient. Amino acids, for instance, are widely used as chiral building blocks due to their ready availability in enantiomerically pure form. nih.gov Similarly, access to enantiopure 4-(fluoromethyl)oxane-4-carboxylic acid provides a valuable addition to the synthetic chemist's toolbox for constructing complex chiral molecules.

Precursor in the Development of Fluorinated Scaffolds for Chemical Research

Fluorinated scaffolds are foundational structures in the design of new chemical entities with tailored properties. The oxane ring of 4-(fluoromethyl)oxane-4-carboxylic acid, with its fluoromethyl and carboxylic acid functionalities, is an ideal starting point for the elaboration into a variety of more complex fluorinated scaffolds.

The carboxylic acid group of 4-(fluoromethyl)oxane-4-carboxylic acid is a versatile functional handle that can be readily converted into a wide range of other functional groups, such as amides, esters, and alcohols. This versatility allows for its use in the synthesis of novel heterocyclic compounds. For example, the carboxylic acid can be transformed into an amine, which can then be used in cyclization reactions to form fused or spirocyclic heterocyclic systems containing the fluoromethyl-substituted oxane ring.

The synthesis of fluorinated heterocycles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govnih.gov The development of synthetic routes to novel heterocyclic systems often relies on the availability of highly functionalized building blocks. 4-(Fluoromethyl)oxane-4-carboxylic acid serves as such a building block, enabling the introduction of the unique structural and electronic properties of the fluoromethyl-oxane motif into new heterocyclic scaffolds. For instance, related fluorinated pyran derivatives have been used to synthesize various heterocyclic compounds. researchgate.net

Macrocycles are large cyclic molecules that have found applications in areas ranging from drug discovery to materials science. The synthesis of macrocycles often involves the cyclization of a linear precursor. 4-(Fluoromethyl)oxane-4-carboxylic acid can be incorporated into these linear precursors, thereby introducing a fluorinated, conformationally restricted element into the resulting macrocycle.

Contributions to Fluorine Chemistry Methodologies

The development of new methods for the selective introduction of fluorine and fluorinated groups into organic molecules is an active area of research. nih.govchinesechemsoc.org The synthesis and reactions of compounds like 4-(fluoromethyl)oxane-4-carboxylic acid contribute to the advancement of fluorine chemistry methodologies.

The preparation of this compound itself may require the development of novel fluorination techniques. For instance, the introduction of the fluoromethyl group onto the oxane ring could be achieved through various methods, each with its own set of challenges and opportunities for methodological innovation. The study of the reactivity of 4-(fluoromethyl)oxane-4-carboxylic acid and its derivatives also provides insights into the influence of the fluoromethyl group on the properties and chemical transformations of the oxane ring system. This knowledge can be applied to the design of new synthetic strategies and the development of new fluorinated reagents.

Material Science Applications: Polymer and Coating Synthesis

The unique properties of fluorinated compounds make them attractive for applications in materials science. Fluorinated polymers, for example, are known for their high thermal stability, chemical resistance, and low surface energy.

4-(Fluoromethyl)oxane-4-carboxylic acid can be converted into a monomer and subsequently polymerized to produce novel fluorinated polymers. The resulting polymers would possess the inherent properties of the fluoromethyl-oxane unit, potentially leading to materials with desirable characteristics for a range of applications, including advanced coatings. For example, fluorinated oxetanes have been used to create coatings with improved hardness and hydrophobicity.

The carboxylic acid functionality allows for the straightforward incorporation of this building block into polyesters and polyamides. The presence of the fluoromethyl group in the polymer backbone or as a side chain can significantly impact the material's properties, such as its thermal stability, refractive index, and surface energy. Research into new fluorinated polymers is ongoing, with a focus on creating materials with tailored properties for specific applications.

Theoretical and Computational Studies on 4 Fluoromethyl Oxane 4 Carboxylic Acid

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations offer profound insights into the three-dimensional structure and conformational preferences of molecules. For 4-(fluoromethyl)oxane-4-carboxylic acid, these studies are crucial for understanding its inherent stability and potential interactions. The oxane ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. The substituents at the C4 position, a fluoromethyl group (-CH₂F) and a carboxylic acid group (-COOH), introduce significant conformational questions regarding their axial versus equatorial positioning.

Conformational Analysis of the Oxane Ring and Substituents

The oxane ring in 4-(fluoromethyl)oxane-4-carboxylic acid is expected to exist predominantly in a chair conformation. In this conformation, the substituents at the C4 position can occupy either an axial (perpendicular to the ring plane) or an equatorial (in the plane of the ring) position. This leads to two primary chair conformers that are in equilibrium.

The conformational preference is dictated by the steric bulk and electronic nature of the substituents. Generally, bulkier groups prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

In the case of 4-(fluoromethyl)oxane-4-carboxylic acid, both the fluoromethyl and carboxylic acid groups are at the same carbon. Theoretical calculations on substituted cyclohexanes, which are structurally analogous to oxanes, provide valuable insights. For instance, studies on 1,1-disubstituted cyclohexanes show that the conformational equilibrium depends on the relative sizes of the two groups. While a definitive study on 4-(fluoromethyl)oxane-4-carboxylic acid is not available in the reviewed literature, we can infer the likely conformational behavior. The carboxylic acid group is generally considered bulkier than the fluoromethyl group. Therefore, it is hypothesized that the conformer with the carboxylic acid group in the equatorial position and the fluoromethyl group in the axial position would be energetically favored. However, the presence of the electronegative fluorine atom can introduce stabilizing stereoelectronic effects, such as hyperconjugation, that might influence this preference.

Table 1: Predicted Conformational Isomers of 4-(Fluoromethyl)oxane-4-carboxylic acid

| Conformer | -COOH Position | -CH₂F Position | Predicted Relative Stability |

| A | Equatorial | Axial | More Stable |

| B | Axial | Equatorial | Less Stable |

This table is based on theoretical principles of steric hindrance in cyclohexane (B81311) derivatives and is awaiting specific computational validation for 4-(fluoromethyl)oxane-4-carboxylic acid.

Energetic Landscapes of Isomeric Forms

The energetic landscape of 4-(fluoromethyl)oxane-4-carboxylic acid would be characterized by the relative energies of its conformers. The two chair conformations represent energy minima on the potential energy surface. The transition between these two chair forms occurs via a higher-energy twist-boat conformation. The energy barrier for this ring-flip is a key parameter that determines the rate of interconversion at a given temperature.

Density Functional Theory (DFT) calculations would be the method of choice to compute the relative energies of the axial and equatorial conformers and the energy barrier for their interconversion. While specific energetic data for this molecule is not present in the surveyed literature, analogous systems suggest that the energy difference between the two chair conformers would be in the range of 1-5 kcal/mol. The conformer with the equatorial carboxylic acid group is expected to be the global minimum.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. The introduction of a fluorine atom, the most electronegative element, has a profound impact on the electron distribution within 4-(fluoromethyl)oxane-4-carboxylic acid.

Effects of Fluorine on Electron Distribution and Acidity

The fluorine atom in the fluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, drawing electron density away from the adjacent carbon atom. This electron withdrawal propagates through the sigma bonds of the molecule, influencing the electron density around the carboxylic acid group.

The primary consequence of this electron-withdrawing effect is an increase in the acidity of the carboxylic acid. The inductive effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation. By pulling electron density away from the carboxylate group, the negative charge is dispersed, making the anion more stable. A more stable conjugate base corresponds to a stronger acid. Therefore, 4-(fluoromethyl)oxane-4-carboxylic acid is predicted to be a stronger acid than its non-fluorinated counterpart, oxane-4-carboxylic acid. The pKa value of 4-(fluoromethyl)oxane-4-carboxylic acid is expected to be lower than that of similar non-fluorinated carboxylic acids.

Table 2: Predicted Acidity Compared to Related Compounds

| Compound | Key Substituent | Predicted Effect on Acidity | Expected pKa Range |

| Oxane-4-carboxylic acid | -H | Baseline | ~4.5 - 5.0 |

| 4-Methyl-oxane-4-carboxylic acid | -CH₃ (electron-donating) | Decrease | ~4.8 - 5.2 |

| 4-(Fluoromethyl)oxane-4-carboxylic acid | -CH₂F (electron-withdrawing) | Increase | ~3.5 - 4.0 |

These pKa ranges are estimations based on the known electronic effects of substituents and require experimental verification.

Frontier Molecular Orbital Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For 4-(fluoromethyl)oxane-4-carboxylic acid, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid group, which have lone pairs of electrons. This region would be susceptible to attack by electrophiles. The LUMO, on the other hand, is expected to have significant contributions from the carbonyl carbon of the carboxylic acid group, making it the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. The electron-withdrawing fluoromethyl group is expected to lower the energy of both the HOMO and LUMO. The extent of this lowering would determine the change in the HOMO-LUMO gap compared to the non-fluorinated analog. DFT calculations are necessary to quantify these orbital energies and the resulting gap.

Table 3: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Role in Reactions |

| HOMO | Oxygen atoms of the -COOH group | Electron donor (nucleophilic center) |

| LUMO | Carbonyl carbon of the -COOH group | Electron acceptor (electrophilic center) |

Spectroscopic Property Simulations and Validation

Computational chemistry allows for the simulation of various spectroscopic properties, which can aid in the identification and characterization of a molecule and provide a means to validate the computed structures.

For 4-(fluoromethyl)oxane-4-carboxylic acid, the most relevant spectroscopic techniques would be Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Simulated IR spectra, typically calculated using DFT methods, can predict the vibrational frequencies and intensities of the molecule's functional groups. Key predicted vibrational bands for 4-(fluoromethyl)oxane-4-carboxylic acid would include:

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

C-O stretching bands for the ether linkage in the oxane ring and the carboxylic acid, likely in the 1050-1300 cm⁻¹ region.

A C-F stretching band, which is typically strong and found in the 1000-1100 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei.

¹H NMR: The proton spectrum would show distinct signals for the protons on the oxane ring and the methylene (B1212753) protons of the fluoromethyl group. The protons on the carbon bearing the fluorine atom would be split by the fluorine nucleus (a doublet).

¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. The carbon of the fluoromethyl group would appear as a doublet due to coupling with the fluorine atom.

¹⁹F NMR: This would be a very informative spectrum, showing a signal for the fluorine atom. The chemical shift of this signal would be characteristic of a primary fluoroalkane.

Computational methods can predict the chemical shifts and coupling constants for all these nuclei, providing a theoretical spectrum that can be compared with experimental data for structural confirmation.

Theoretical Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods has become a valuable tool in structural organic chemistry. modgraph.co.ukescholarship.org For 4-(Fluoromethyl)oxane-4-carboxylic acid, these predictions can provide insights into the electronic environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

The primary method for calculating NMR chemical shifts is through quantum mechanical calculations, particularly using Density Functional Theory (DFT). mdpi.comacs.org The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed within the DFT framework to compute the isotropic magnetic shielding constants for each nucleus in the molecule. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them against the computed shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., cc-pVDZ). acs.org To improve the correlation between calculated and experimental values, a linear regression analysis is often performed on a set of known molecules, and the resulting scaling parameters are applied to the calculated shifts of the molecule of interest. acs.orgresearchgate.net More advanced techniques may also incorporate molecular dynamics to account for the effects of molecular motion on the predicted chemical shifts. compchemhighlights.org

Disclaimer: The following tables contain hypothetical, predicted NMR data for 4-(Fluoromethyl)oxane-4-carboxylic acid. This data is for illustrative purposes to demonstrate the expected output of computational models and is not the result of specific quantum chemical calculations for this molecule.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for 4-(Fluoromethyl)oxane-4-carboxylic acid

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Oxane Ring) | 3.5 - 4.0 | m | - |

| H (Fluoromethyl) | 4.5 - 5.0 | d | 47.0 |

| H (Carboxylic Acid) | 10.0 - 12.0 | s | - |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 4-(Fluoromethyl)oxane-4-carboxylic acid

| Atom Label | Predicted Chemical Shift (δ, ppm) |

| C (Oxane Ring, adjacent to O) | 65 - 75 |

| C (Oxane Ring) | 25 - 35 |

| C (Quaternary, with substituents) | 40 - 50 |

| C (Fluoromethyl) | 80 - 90 |

| C (Carboxylic Acid) | 170 - 180 |

Vibrational Spectroscopy Analysis (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. cardiff.ac.uk Computational methods, again primarily relying on DFT, can be used to calculate the vibrational frequencies and intensities of 4-(Fluoromethyl)oxane-4-carboxylic acid, aiding in the interpretation of experimental spectra. dtic.mil

The process typically begins with a geometry optimization of the molecule to find its lowest energy conformation. aip.org Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the nuclear coordinates. dtic.mil These calculations, usually performed under the harmonic approximation, yield a set of vibrational modes and their corresponding frequencies. researchgate.net The intensities for IR and Raman spectra are calculated based on the changes in the dipole moment and polarizability, respectively, during each vibration. arxiv.org

Due to the inherent approximations in the computational methods, the calculated frequencies are often systematically higher than experimental values. To correct for this, a scaling factor is commonly applied to the computed frequencies. researchgate.net The choice of functional and basis set also plays a crucial role in the accuracy of the predicted spectra. researchgate.net

Disclaimer: The following table contains hypothetical, predicted vibrational frequencies for 4-(Fluoromethyl)oxane-4-carboxylic acid. This data is for illustrative purposes to demonstrate the expected output of computational models and is not the result of specific quantum chemical calculations for this molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for 4-(Fluoromethyl)oxane-4-carboxylic acid

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | IR Activity | Raman Activity |

| ~3500 | O-H stretch (Carboxylic Acid) | Strong | Weak |

| ~2900 | C-H stretch (Oxane Ring) | Medium | Medium |

| ~1710 | C=O stretch (Carboxylic Acid) | Very Strong | Medium |

| ~1420 | C-H bend (Fluoromethyl) | Medium | Weak |

| ~1250 | C-O stretch (Carboxylic Acid) | Strong | Medium |

| ~1100 | C-F stretch | Strong | Weak |

| ~1050 | C-O-C stretch (Oxane Ring) | Strong | Medium |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound as requested by the strict constraints of the prompt. Writing such an article would require speculating on methodologies based on similar but distinct compounds, which would violate the instruction to focus exclusively on "4-(Fluoromethyl)oxane-4-carboxylic acid" and avoid introducing information outside the explicit scope.

Advanced Analytical Method Development for Characterization and Quantification

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-(Fluoromethyl)oxane-4-carboxylic acid, with the molecular formula C₇H₁₁FO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This technique distinguishes the target compound from others with the same nominal mass but different elemental formulas. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The measured mass-to-charge ratio (m/z) would then be compared to the calculated theoretical value. A match within a narrow tolerance (typically <5 ppm) confirms the elemental composition.

Table 1: Calculated Exact Mass for 4-(Fluoromethyl)oxane-4-carboxylic acid

| Molecular Formula | Ion Adduct | Theoretical Exact Mass (Da) |

|---|---|---|

| C₇H₁₁FO₃ | [M+H]⁺ | 163.07647 |

| [M-H]⁻ | 161.06192 |

Note: Data is calculated based on isotopic masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of an organic compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides information on the chemical environment, connectivity, and through-space relationships of the atoms.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Confirmation

A complete NMR analysis is essential for the structural confirmation of 4-(Fluoromethyl)oxane-4-carboxylic acid.

¹H NMR Spectroscopy : The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range. libretexts.org The protons of the oxane ring would appear in the aliphatic region, likely between 3.5 and 4.0 ppm for those adjacent to the ring oxygen and between 1.5 and 2.5 ppm for the others. The fluoromethyl protons (CH₂F) would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF).

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the different carbon environments. The carboxyl carbon is characteristically found in the 165-185 ppm region. pressbooks.pub The carbons of the oxane ring would resonate between 60-70 ppm (for those bonded to the ring oxygen) and 30-40 ppm for the others. The quaternary carbon to which the carboxyl and fluoromethyl groups are attached would also be identifiable. The fluoromethyl carbon signal would appear as a doublet due to one-bond coupling to fluorine (¹JCF).

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. nih.gov For 4-(Fluoromethyl)oxane-4-carboxylic acid, the spectrum would be expected to show a single resonance for the fluorine atom. This signal would be split into a triplet due to coupling with the two adjacent protons of the methyl group (²JHF). rsc.org The chemical shift of fluorine is highly sensitive to its electronic environment. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for 4-(Fluoromethyl)oxane-4-carboxylic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant |

|---|---|---|---|

| ¹H NMR | 10-12 | Broad Singlet | - |

| 4.5-5.0 | Doublet | ²JHF ≈ 47 Hz | |

| 3.5-4.0 | Multiplet | - | |

| 1.5-2.5 | Multiplet | - | |

| ¹³C NMR | 170-180 | Singlet | - |

| 80-90 | Doublet | ¹JCF ≈ 170-180 Hz | |

| 60-70 | Singlet | - | |

| 40-50 | Singlet | - | |

| 30-40 | Singlet | - |

| ¹⁹F NMR | -215 to -225 | Triplet | ²JHF ≈ 47 Hz |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the oxane ring, helping to assign the specific signals of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears protons.

Other Spectroscopic and Diffraction Methods

Elucidation of Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. Although a crystal structure for 4-(Fluoromethyl)oxane-4-carboxylic acid is not publicly available, analysis of related compounds provides insight into the expected structural features. mdpi.com A successful crystallographic analysis would confirm the connectivity and reveal the precise bond lengths and angles. Furthermore, it would elucidate the conformation of the oxane ring, which is expected to adopt a chair conformation. Crucially, this technique would detail the intermolecular interactions, particularly the hydrogen-bonding network formed by the carboxylic acid groups, which typically form dimeric structures in the solid state. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For 4-(Fluoromethyl)oxane-4-carboxylic acid, the IR spectrum would be dominated by the absorptions of the carboxyl group. libretexts.org A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. pressbooks.pub The carbonyl (C=O) stretching vibration would give rise to a strong, sharp peak around 1710 cm⁻¹. libretexts.orgspectroscopyonline.com Other significant peaks would include the C-O stretching of the carboxylic acid and the ether linkage in the oxane ring, as well as the C-F stretch of the fluoromethyl group.

Table 3: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C-O Stretch | Carboxylic Acid / Ether | 1210 - 1320 | Strong |

| O-H Bend | Carboxylic Acid | 900 - 960 | Broad |

Future Directions and Unexplored Research Avenues

Development of Novel Synthetic Routes to the Compound

The efficient synthesis of 4-(Fluoromethyl)oxane-4-carboxylic acid is a prerequisite for its extensive study and potential application. While specific routes are not established, several plausible strategies can be envisioned based on known organic transformations.

One potential approach involves the alpha-fluorination of a suitable precursor. For instance, a synthetic route could commence with a commercially available oxane derivative, which is then elaborated to introduce the carboxylic acid and a methylene (B1212753) group at the 4-position. Subsequent fluorination of the methylene group could be achieved using modern fluorinating agents.

Another promising avenue is the construction of the oxane ring from fluorinated building blocks. This could involve the cyclization of a linear precursor already containing the fluoromethyl and carboxylic acid moieties. Such a strategy would offer flexibility in the introduction of substituents on the oxane ring. A visible-light-mediated intramolecular oxy-difluoromethylation has been reported for the synthesis of CHF2-containing heterocycles and could potentially be adapted for a monofluoromethylated system. nih.gov

A key challenge in any synthetic approach will be the control of stereochemistry at the C4 position, should a chiral synthesis be desired. Asymmetric catalysis or the use of chiral auxiliaries could be explored to achieve enantiomerically enriched products.

Table 1: Potential Synthetic Strategies for 4-(Fluoromethyl)oxane-4-carboxylic acid

| Strategy | Key Transformation | Potential Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Route A | Late-stage α-fluorination | Selectfluor, NFSI | Convergent synthesis | Regioselectivity, harsh conditions |

| Route B | Ring-closing of fluorinated precursor | Williamson ether synthesis | Control over substituent placement | Synthesis of linear precursor |

| Route C | Photochemical cyclization | Visible light photocatalysis | Mild reaction conditions | Substrate scope, quantum yield |

Investigation of Undiscovered Reactivity Patterns

The interplay between the oxane ring, the carboxylic acid, and the fluoromethyl group in 4-(Fluoromethyl)oxane-4-carboxylic acid suggests a rich and unexplored reactivity profile.

The carboxylic acid moiety can serve as a handle for a variety of transformations, including esterification, amidation, and conversion to the corresponding acid chloride. The reactivity of these derivatives could be influenced by the presence of the adjacent fluoromethyl group. For example, the electron-withdrawing nature of the fluoromethyl group may impact the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.

The oxane ring itself, while generally stable, can undergo ring-opening reactions under specific conditions. The influence of the C4 substituents on the regioselectivity and stereoselectivity of such reactions would be an interesting area of investigation. Furthermore, the potential for intramolecular reactions between the carboxylic acid group and the oxane oxygen, particularly under thermal or catalytic conditions, warrants exploration. It has been noted that some oxetane-carboxylic acids, a related smaller ring system, can be unstable and isomerize into lactones. acs.org

Computational Design of Derivatives with Tunable Properties

Computational chemistry offers a powerful tool for the in silico design and evaluation of derivatives of 4-(Fluoromethyl)oxane-4-carboxylic acid with tailored properties. emerginginvestigators.org Density Functional Theory (DFT) calculations can be employed to predict key molecular descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO-LUMO gap), and dipole moment.

By systematically modifying the substituents on the oxane ring, it would be possible to tune the electronic properties, lipophilicity, and conformational preferences of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups at various positions on the ring could modulate the pKa of the carboxylic acid. Computational studies could guide the synthesis of derivatives with optimized properties for specific applications, such as enhanced binding to a biological target. researchgate.net

Table 2: Hypothetical Computationally Derived Properties of Substituted 4-(Fluoromethyl)oxane-4-carboxylic acid Derivatives

| Substituent at C2 | Calculated pKa | Calculated logP | Predicted Biological Activity |

|---|---|---|---|

| H | 4.2 | 1.5 | Baseline |

| OH | 4.0 | 0.8 | Increased hydrophilicity |

| OCH3 | 4.3 | 1.7 | Moderate lipophilicity |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

The synthesis and subsequent reactions of 4-(Fluoromethyl)oxane-4-carboxylic acid would benefit significantly from the application of advanced spectroscopic techniques for real-time, in-situ monitoring. mt.com Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information on reaction kinetics, the formation of intermediates, and the consumption of reactants. mt.com

Given the presence of fluorine, 19F NMR spectroscopy would be a particularly powerful tool. It could be used to monitor the progress of fluorination reactions, as well as to probe the electronic environment of the fluoromethyl group in different chemical transformations. The coupling of these spectroscopic techniques with automated synthesis platforms could enable high-throughput reaction optimization and the rapid discovery of new reactivity.

Exploration of New Applications in Specialized Chemical Synthesis

The unique structural features of 4-(Fluoromethyl)oxane-4-carboxylic acid make it an attractive building block for specialized chemical synthesis. alfa-chemistry.comnih.gov The oxane scaffold is a common motif in many natural products and bioactive molecules. acs.org The introduction of a fluoromethyl group can enhance the pharmacological properties of these molecules. researchgate.net

Therefore, 4-(Fluoromethyl)oxane-4-carboxylic acid could serve as a valuable starting material for the synthesis of novel analogs of known drugs or as a scaffold for the discovery of new bioactive compounds. Its bifunctional nature, possessing both a carboxylic acid and a fluorinated alkyl group, allows for diverse chemical modifications and its incorporation into larger, more complex molecular architectures. For instance, it could be used in the synthesis of novel fluorinated polymers or as a component in the development of new agrochemicals. eurekaselect.comdoi.org

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-(Fluoromethyl)oxane-4-carboxylic acid to ensure high yield and purity?

- Methodology : Synthesis typically involves introducing the fluoromethyl group to an oxane precursor followed by carboxylation. Critical parameters include:

- Reaction Conditions : Controlled temperature (e.g., 0–25°C for fluoromethylation) and pH (neutral to slightly acidic) to prevent side reactions.

- Reagents : Use of fluoromethylating agents like Selectfluor® or Ruppert-Prakash reagent (TMSCF₃) for efficient substitution .

- Purification : Column chromatography or recrystallization in ethanol/DMSO mixtures to isolate the carboxylic acid form .

- Data Table :

| Step | Reagents | Temperature | Yield Range |

|---|---|---|---|

| Fluoromethylation | Selectfluor®, Oxane precursor | 0–25°C | 60–75% |

| Carboxylation | CO₂, Base (e.g., KOH) | 50–80°C | 70–85% |

Q. How can researchers characterize the solubility and stability of 4-(Fluoromethyl)oxane-4-carboxylic acid under varying experimental conditions?

- Methodology :

- Solubility : Test in polar (water, ethanol) vs. non-polar solvents (DCM, hexane) using UV-Vis spectroscopy or HPLC. The compound is sparingly soluble in water but dissolves in DMSO or ethanol .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The fluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Q. What analytical techniques are optimal for confirming the structural integrity of 4-(Fluoromethyl)oxane-4-carboxylic acid?

- Methodology :

- NMR : ¹⁹F NMR to confirm fluoromethyl group presence (δ ~ -200 to -220 ppm). ¹H/¹³C NMR for oxane ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 196.05 .

- Collision Cross-Section (CCS) : Ion mobility spectrometry (e.g., TWCCSN₂) predicts CCS values for adducts (e.g., [M+H]+ CCS ≈ 150.1 Ų) .

Advanced Research Questions